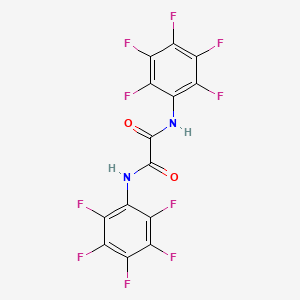

N~1~,N~2~-Bis(pentafluorophenyl)ethanediamide

Description

N~1~,N~2~-Bis(pentafluorophenyl)ethanediamide is a chemical compound characterized by the presence of two pentafluorophenyl groups attached to an ethanediamide backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Properties

CAS No. |

140675-13-4 |

|---|---|

Molecular Formula |

C14H2F10N2O2 |

Molecular Weight |

420.16 g/mol |

IUPAC Name |

N,N'-bis(2,3,4,5,6-pentafluorophenyl)oxamide |

InChI |

InChI=1S/C14H2F10N2O2/c15-1-3(17)7(21)11(8(22)4(1)18)25-13(27)14(28)26-12-9(23)5(19)2(16)6(20)10(12)24/h(H,25,27)(H,26,28) |

InChI Key |

ZVHYEHUPMHWAFA-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)NC(=O)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis(pentafluorophenyl)ethanediamide typically involves the reaction of ethanediamide with pentafluorophenyl reagents under controlled conditions. One common method involves the use of pentafluorophenyl isocyanate in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of N1,N~2~-Bis(pentafluorophenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis(pentafluorophenyl)ethanediamide undergoes various chemical reactions, including:

Substitution Reactions: The pentafluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex organic molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted pentafluorophenyl derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

N~1~,N~2~-Bis(pentafluorophenyl)ethanediamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activity.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1,N~2~-Bis(pentafluorophenyl)ethanediamide involves its interaction with specific molecular targets. The pentafluorophenyl groups can engage in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the compound can form hydrogen bonds with amide groups, influencing the stability and activity of biomolecules.

Comparison with Similar Compounds

Similar Compounds

- 1,2-Bis(dipentafluorophenylphosphino)ethane

- Bis(pentafluorophenyl) carbonate

- N,N’-Bis(pentafluorophenyl)-1,2-diphenyl-1,2-ethanediamine

Uniqueness

N~1~,N~2~-Bis(pentafluorophenyl)ethanediamide is unique due to its dual pentafluorophenyl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in applications requiring strong electron-withdrawing groups and high chemical stability.

Biological Activity

N~1~,N~2~-Bis(pentafluorophenyl)ethanediamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Chemical Name : N~1~,N~2~-Bis(pentafluorophenyl)ethanediamide

- Molecular Formula : C14H10F10N2O2

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of N~1~,N~2~-Bis(pentafluorophenyl)ethanediamide can be attributed to its structural features that enhance its interaction with biological targets. The pentafluorophenyl groups contribute to its lipophilicity and potential binding affinity to various proteins, particularly in enzymatic pathways.

Biological Activity Overview

Research indicates that N~1~,N~2~-Bis(pentafluorophenyl)ethanediamide exhibits several biological activities, including:

Data Summary

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Anticoagulant | Inhibition of Factor Xa | |

| Antitumor | Cytotoxicity against cancer cells | |

| Antimicrobial | Potential activity against bacteria |

Case Study 1: Anticoagulant Activity

A recent study evaluated the anticoagulant effect of N~1~,N~2~-Bis(pentafluorophenyl)ethanediamide in vitro. The compound demonstrated significant inhibition of Factor Xa activity in a dose-dependent manner. The results indicated potential for development as an oral anticoagulant therapy.

Case Study 2: Cytotoxicity Assessment

In another study, the cytotoxic effects of this compound were assessed against various cancer cell lines, including breast and lung cancer. The findings showed a marked reduction in cell viability at higher concentrations, suggesting a mechanism involving apoptosis.

Research Findings

Research has focused on synthesizing derivatives of N~1~,N~2~-Bis(pentafluorophenyl)ethanediamide to enhance its biological activity. Modifications to the amide groups have shown promising results in increasing potency and selectivity for biological targets.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Studies suggest that variations in the fluorinated phenyl groups significantly impact both lipophilicity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.